(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

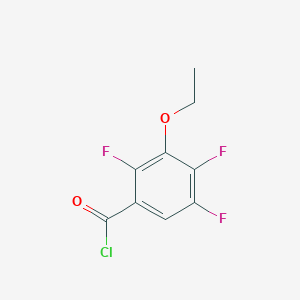

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane, also known as BDE, is an organostannane compound which is a derivative of the element tin. BDE is a stable compound which has a wide range of applications in both scientific research and industrial processes. BDE is an important reagent for the synthesis of various organofluorine compounds, which are widely used in the pharmaceutical and agrochemical industries. BDE has also been used in the synthesis of a variety of organic compounds, such as polymers and surfactants.

Scientific Research Applications

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane has a wide range of applications in scientific research. It is commonly used as a reagent in the synthesis of organofluorine compounds, which are used in the pharmaceutical and agrochemical industries. This compound has also been used as a catalyst for the synthesis of a variety of organic compounds, such as polymers and surfactants. In addition, this compound has been used in the synthesis of a variety of organometallic compounds, such as organotin compounds and organozirconium compounds.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane is not yet fully understood. However, it is believed that the reaction of this compound with organofluorine compounds is catalyzed by the formation of a tin-carbon bond. This tin-carbon bond is believed to be stabilized by the presence of the difluoroethylene moiety, which allows the tin-carbon bond to be formed more easily than in other organostannane compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that this compound may have some effects on the human body, as it has been shown to be toxic to animals in high doses. Furthermore, this compound has been shown to be a skin irritant, and it has been linked to reproductive toxicity in animals.

Advantages and Limitations for Lab Experiments

The main advantage of using (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane in laboratory experiments is its stability. This compound is a stable compound which can be stored for long periods of time without significant degradation. Furthermore, this compound is relatively easy to synthesize, making it a suitable reagent for a variety of laboratory experiments. However, this compound should be handled with caution, as it is toxic and can be a skin irritant.

Future Directions

The potential applications of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of organofluorine compounds using this compound. In addition, further research may be conducted to better understand the biochemical and physiological effects of this compound on humans and other organisms. Furthermore, further studies may be conducted to identify new applications for this compound, such as in the synthesis of organometallic compounds. Finally, further research may be conducted to develop safer methods for the handling and storage of this compound in the laboratory.

Synthesis Methods

(Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be synthesized from the reaction of 1,2-difluoroethane and butyl stannane in the presence of a catalyst, such as titanium tetrachloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 80°C. The reaction produces a mixture of the desired product, this compound, and byproducts, such as 1,2-difluoroethane and butyl tin. The mixture is then purified by distillation to obtain pure this compound.

properties

| { "Design of the Synthesis Pathway": "The synthesis of (Butan-2-yl)(1,2-difluoroethenyl)-lambda~2~-stannane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Butan-2-ol", "1,2-difluoroethylene", "Triethylamine", "Tin tetrachloride", "Sodium iodide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Step 1: Conversion of Butan-2-ol to Butan-2-yl chloride using thionyl chloride", "Step 2: Reaction of Butan-2-yl chloride with 1,2-difluoroethylene in the presence of triethylamine to form (Butan-2-yl)(1,2-difluoroethenyl)carbamate", "Step 3: Conversion of (Butan-2-yl)(1,2-difluoroethenyl)carbamate to (Butan-2-yl)(1,2-difluoroethenyl)stannane using tin tetrachloride and sodium iodide", "Step 4: Purification of (Butan-2-yl)(1,2-difluoroethenyl)stannane using sodium bicarbonate and methanol", "Step 5: Isolation of (Butan-2-yl)(1,2-difluoroethenyl)lambda~2~-stannane by treating (Butan-2-yl)(1,2-difluoroethenyl)stannane with hydrochloric acid in diethyl ether" ] } | |

CAS RN |

176506-83-5 |

Molecular Formula |

C6H10F2Sn |

Molecular Weight |

238.85 g/mol |

IUPAC Name |

butan-2-yl(1,2-difluoroethenyl)tin |

InChI |

InChI=1S/C4H9.C2HF2.Sn/c1-3-4-2;3-1-2-4;/h3H,4H2,1-2H3;1H; |

InChI Key |

JDCBAZLWULHXFS-UHFFFAOYSA-N |

SMILES |

CCC(C)[Sn]C(=CF)F |

Canonical SMILES |

CCC(C)[Sn]C(=CF)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2,2'-{[2-(2-{5-amino-2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenyl]azanediyl}diacetate](/img/structure/B3323845.png)

![3-[(2-Phenylethyl)amino]propanoic acid](/img/structure/B3323862.png)

![Hexahydrofuro[2,3-b]furan-2-one](/img/structure/B3323884.png)

![2-amino-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3323900.png)

![2,7-Dibutylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3323929.png)